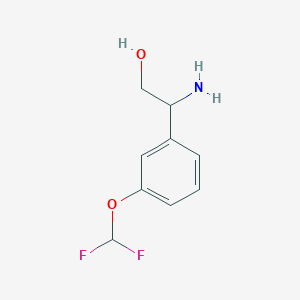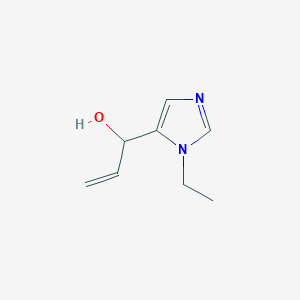![molecular formula C13H19N B13600633 3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
3-[(2,4,6-Trimethylphenyl)methyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4,6-Trimethylphenyl)methyl]azetidine is an organic compound featuring an azetidine ring substituted with a 2,4,6-trimethylphenylmethyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trimethylphenyl)methyl]azetidine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with azetidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the azetidine nitrogen attacks the benzylic carbon of the 2,4,6-trimethylbenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,4,6-Trimethylphenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react at the benzylic position under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Saturated amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2,4,6-Trimethylphenyl)methyl]azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-[(2,4,6-Trimethylphenyl)methyl]azetidine involves its interaction with molecular targets, such as enzymes or receptors, through its azetidine ring and benzylic substituent. The compound’s reactivity and ring strain contribute to its ability to form covalent bonds with target molecules, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound without the 2,4,6-trimethylphenylmethyl group.
2,4,6-Trimethylbenzylamine: Lacks the azetidine ring but contains the same benzylic substituent.
N-Benzylazetidine: Similar structure but with a different substituent on the azetidine ring.
Uniqueness
3-[(2,4,6-Trimethylphenyl)methyl]azetidine is unique due to the combination of the azetidine ring and the 2,4,6-trimethylphenylmethyl group. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19N/c1-9-4-10(2)13(11(3)5-9)6-12-7-14-8-12/h4-5,12,14H,6-8H2,1-3H3 |
Clave InChI |
DUFRIFXDLKIIQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC2CNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


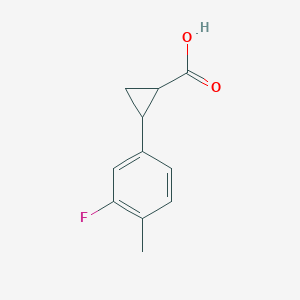
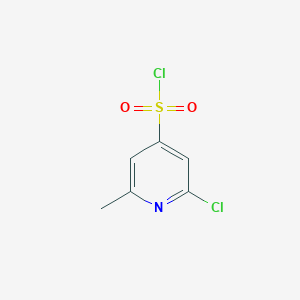
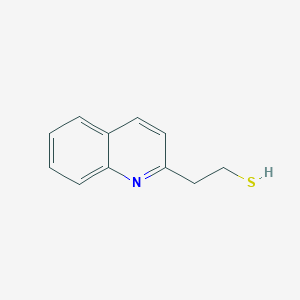
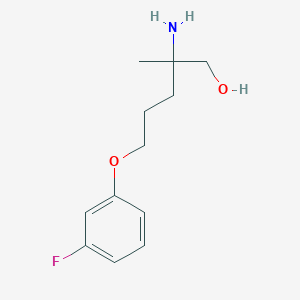
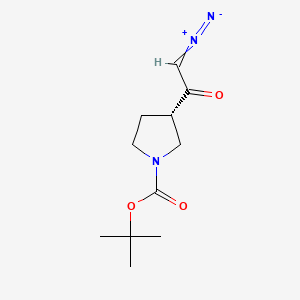
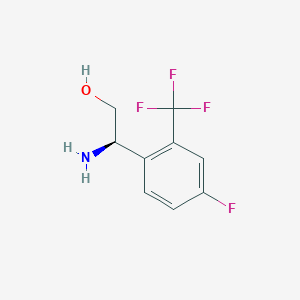
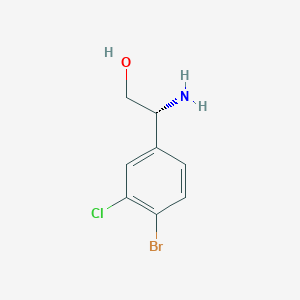

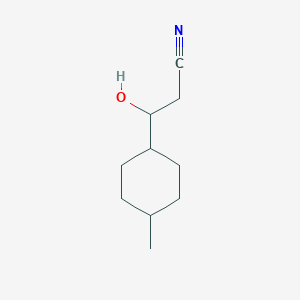
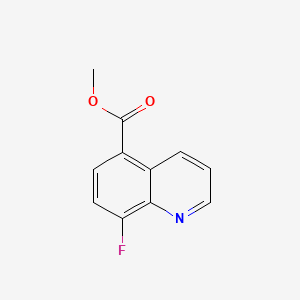
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
